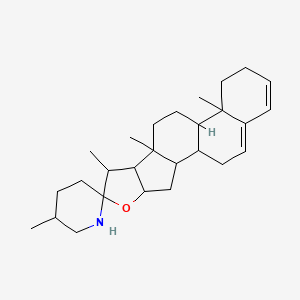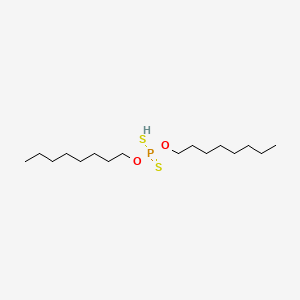
Phosphorodithioic acid, O,O-dioctyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-dioctyl ester is an organophosphorus compound with the molecular formula C16H35O2PS2. It is commonly used as an additive in lubricants and as a corrosion inhibitor. This compound is known for its ability to form a protective film on metal surfaces, thereby preventing wear and corrosion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorodithioic acid, O,O-dioctyl ester can be synthesized through the reaction of phosphorus pentasulfide with octanol. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired ester. The general reaction is as follows:
P2S5+4C8H17OH→2(C8H17O)2PS2H+H2S
This reaction involves the esterification of phosphorodithioic acid with octanol, resulting in the formation of the O,O-dioctyl ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and reaction completion. The product is then purified through distillation or other separation techniques to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O,O-dioctyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorodithioic acid derivatives.
Substitution: It can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Substitution: Substitution reactions typically involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: The major products of oxidation are phosphorodithioic acid derivatives with varying degrees of oxidation.
Substitution: The major products of substitution reactions are the corresponding alkyl or aryl phosphorodithioic acid esters.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-dioctyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an anti-inflammatory agent.
Industry: It is widely used as an additive in lubricants and as a corrosion inhibitor in various industrial applications.
Mecanismo De Acción
The mechanism of action of phosphorodithioic acid, O,O-dioctyl ester involves its ability to form a protective film on metal surfaces. This film acts as a barrier, preventing the metal from coming into contact with corrosive agents. The compound interacts with the metal surface through its phosphorus and sulfur atoms, forming a stable complex that inhibits corrosion and wear.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, O,O-dibutyl ester
- Phosphorodithioic acid, O,O-diphenyl ester
Uniqueness
Phosphorodithioic acid, O,O-dioctyl ester is unique due to its long alkyl chains, which provide enhanced hydrophobicity and better film-forming properties compared to shorter-chain analogs. This makes it particularly effective as a lubricant additive and corrosion inhibitor.
Propiedades
Número CAS |
2253-57-8 |
|---|---|
Fórmula molecular |
C16H35O2PS2 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
dioctoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,20,21) |
Clave InChI |
ZUNYMXPJGBXUCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=S)(OCCCCCCCC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



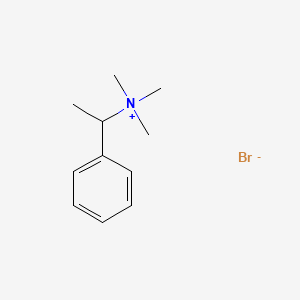
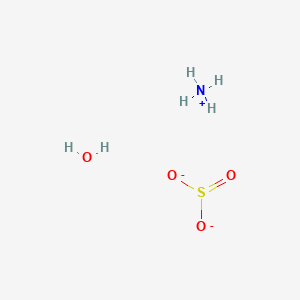
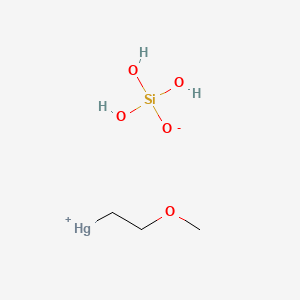
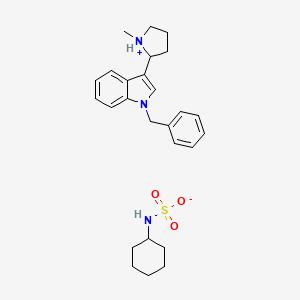
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)

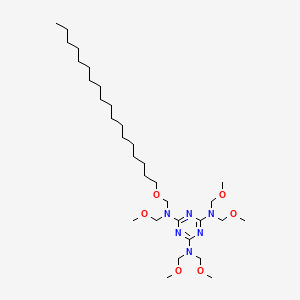
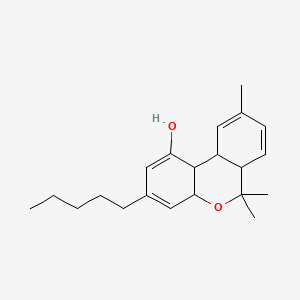

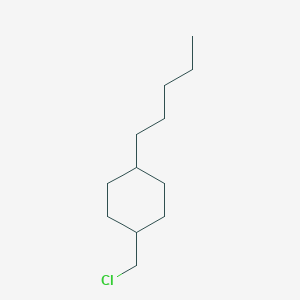

![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
